molecular formula C8H13NO2 B11919737 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- CAS No. 287401-36-9

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-

Cat. No.: B11919737
CAS No.: 287401-36-9
M. Wt: 155.19 g/mol
InChI Key: QTQKEDBPEZJZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- is a bicyclic compound featuring a spiro junction at the 3,3-dimethyl position. Its molecular formula is C13H21NO4 (molecular weight: 255.31 g/mol), with a tert-butyl ester group and a spirocyclic core comprising a fused oxa (oxygen) and aza (nitrogen) ring system . Key identifiers include:

  • InChIKey: INBQMFIQTKXPCY-UHFFFAOYSA-N
  • SMILES: CC(C)(C)OC(=O)N1CCCC21C(=O)OC2(C)C
    The compound’s rigid spiro structure and tert-butyl ester moiety suggest applications in medicinal chemistry as a synthetic intermediate or a conformational constraint in drug design .

Properties

CAS No.

287401-36-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one

InChI

InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3

InChI Key

QTQKEDBPEZJZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCN2)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Tandem Aldol-Lactonization Strategy

The tandem aldol-lactonization reaction, first reported for structurally related spirocyclic systems, provides a foundational approach for constructing the oxa-aza framework . In this method, L-proline serves as a chiral catalyst to induce enantioselectivity during the aldol addition phase. For the target compound, a dimethyl-substituted aldehyde or ketone precursor would be required to introduce the 3,3-dimethyl groups.

Key Steps:

  • Aldol Addition: A β-keto ester derivative reacts with a dimethyl-substituted aldehyde under basic conditions to form a β-hydroxy intermediate.

  • Lactonization: Intramolecular esterification closes the oxa-ring, forming the spiro center.

  • Oxidation: Ruthenium tetroxide (RuO₄) oxidizes secondary alcohols to ketones, yielding the 1-one moiety .

Optimization Considerations:

  • Solvent polarity (e.g., dichloromethane or THF) influences reaction rates and stereochemical outcomes.

  • Stoichiometric ratios of aldehyde to β-keto ester (1:1.1–1.5) minimize side products like over-aldolization .

Chloroacetyl Chloride-Mediated Cyclization

Adapted from a 2021 patent on spiro[3.5]nonane derivatives , this method leverages chloroacetyl chloride to form critical amide bonds prior to cyclization. While originally designed for a larger spiro system, modifications to the starting material can tailor the approach for the [3.4]octane framework.

Synthetic Pathway:

  • Acylation: 3-((Benzylamino)methyl)-3,3-dimethyloxetan-3-ol reacts with chloroacetyl chloride in dichloromethane at ≤10°C, using triethylamine as a base .

  • Cyclization: The intermediate undergoes dehydrohalogenation under inert conditions with NaH or LDA, inducing spiro ring closure.

  • Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, followed by oxalate salt formation for purification .

Critical Parameters:

  • Temperature Control: Exothermic acylation requires rigorous cooling (-10°C to 10°C) to prevent decomposition.

  • Base Selection: Strong bases (e.g., NaH) favor cyclization but risk side reactions with sensitive substrates.

Reductive Amination and Ring-Closing Metathesis

A less conventional route involves reductive amination followed by ring-closing metathesis (RCM) to assemble the spiro core. This method is advantageous for introducing dimethyl groups early in the synthesis.

Procedure:

  • Reductive Amination: A dimethyl-substituted ketone reacts with a primary amine (e.g., benzylamine) under H₂/Pd to form a secondary amine.

  • Etherification: The amine intermediate is alkylated with a bromoethyl ether to install the oxa-ring precursor.

  • RCM: Grubbs catalyst (e.g., G-II) facilitates cyclization to form the spiro structure .

Challenges:

  • RCM efficiency depends on steric hindrance from the dimethyl groups, requiring extended reaction times (24–48 h).

  • Catalyst loading (5–10 mol%) impacts cost and scalability.

Comparative Analysis of Methodologies

Method Yield Complexity Stereocontrol Scalability
Tandem Aldol-Lactonization35–50% HighExcellentModerate
Chloroacetyl Cyclization60–75% ModerateLimitedHigh
Reductive Amination/RCM20–40% Very HighNoneLow

Key Findings:

  • The chloroacetyl cyclization route offers the highest yield and scalability, making it preferable for industrial applications .

  • Tandem aldol-lactonization provides superior stereochemical outcomes but requires chiral catalysts and rigorous conditions .

Industrial-Scale Considerations

For large-scale production of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-, the chloroacetyl chloride method demonstrates practicality:

  • Raw Material Availability: 3-((Benzylamino)methyl)-3,3-dimethyloxetan-3-ol is synthesized from commodity chemicals (e.g., oxetane, benzylamine) .

  • Purification: Oxalate salt precipitation achieves >95% purity without chromatography .

  • Cost Efficiency: Lithium aluminum hydride (LiAlH₄) reduction in step 3 is replaceable with NaBH₄/I₂ for safer handling .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development
    • The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its spirocyclic structure is known to enhance pharmacological properties, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
  • Theranostics
    • Recent studies have explored the use of azobenzene derivatives in theranostic applications, where compounds like 2-Oxa-5-azaspiro[3.4]octan-1-one can serve dual roles as diagnostic and therapeutic agents. Research indicates that these compounds can be activated under hypoxic conditions prevalent in tumors, thus providing targeted therapy while allowing for imaging of tumor sites .

Applications in Organic Synthesis

  • Synthetic Intermediates
    • The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the construction of diverse organic frameworks.
  • Annulation Strategies
    • Innovative synthetic routes have been developed that utilize 2-Oxa-5-azaspiro[3.4]octan-1-one as a key building block. For instance, researchers have reported successful annulation strategies that incorporate this compound to create larger cyclic structures with potential biological activity .

Data Table: Comparison of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryDrug development for cancer and neurological disorders
TheranosticsImaging and targeted therapy in hypoxic tumors
Organic SynthesisIntermediate for complex organic molecules
Synthetic StrategiesAnnulation techniques for cyclic compounds

Case Studies

  • Therapeutic Efficacy
    • A study demonstrated the efficacy of derivatives of 2-Oxa-5-azaspiro[3.4]octan-1-one in reducing tumor growth in animal models. The compound was shown to activate under hypoxic conditions, leading to enhanced therapeutic outcomes compared to conventional drugs .
  • Synthesis Development
    • Researchers successfully synthesized novel compounds using 2-Oxa-5-azaspiro[3.4]octan-1-one as a precursor through three distinct annulation methods. Each method showcased different efficiencies and yields, highlighting the versatility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9)

  • Molecular Formula: C8H13NO5 (MW: 203.19 g/mol)
  • Structural Differences :
    • Lacks the 3,3-dimethyl groups and tert-butyl ester present in the target compound.
    • Contains an oxalic acid counterion, enhancing polarity and aqueous solubility .
  • Applications : Sold by Thermo Scientific for research use, likely in solubility or crystallization studies due to its ionic nature .

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS 742694-76-4)

  • Key Features : Replaces one oxygen atom with nitrogen (triaza system).
  • Structural Differences :
    • Additional nitrogen atoms increase hydrogen-bonding capacity and basicity.
    • Methyl group at position 5 modifies steric and electronic properties.
  • Applications: Potential use in bioactive molecules due to enhanced nitrogen-mediated interactions .

Screening Compound S631-1647 (ChemDiv ID)

  • Molecular Formula : C22H31N5OS (MW: 413.58 g/mol)
  • Key Features : Incorporates piperidine, pyrazole, and thiazole substituents.
  • Structural Differences: Extended substituents (e.g., 4-methylthiazole) introduce pharmacophoric elements.
  • Applications : Used in high-throughput screening libraries for drug discovery .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- C13H21NO4 255.31 3,3-dimethyl, tert-butyl ester Synthetic intermediate, drug design
2-Oxa-5-azaspiro[3.4]octane oxalate C8H13NO5 203.19 Oxalate salt Solubility studies, crystallization
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one Not provided Not provided Triaza system, 5-methyl Bioactive molecule synthesis
S631-1647 (ChemDiv) C22H31N5OS 413.58 Piperidine, pyrazole, thiazole Drug screening libraries

Research Findings and Functional Insights

  • Solubility : The oxalate salt derivative (CAS 1389264-18-9) exhibits higher aqueous solubility due to ionic interactions, whereas the tert-butyl ester in the target compound favors organic-phase reactions .
  • Bioactivity : Nitrogen-rich analogs (e.g., triaza systems) show increased binding affinity in enzyme inhibition assays, attributed to additional hydrogen-bonding sites .

Q & A

What are the primary synthetic routes for 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-?

Basic
The compound is synthesized via step-economic cyclization strategies. A common approach involves the ring expansion of β-lactam precursors or cycloaddition reactions to form the spirocyclic core. For example, Li et al. reported robust methodologies using ketone-amine condensations followed by intramolecular cyclization. Post-cyclization dimethylation at the 3-position introduces the substituents. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for achieving yields above 70% .

How can enantioselective synthesis of 3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one be achieved?

Advanced
Enantioselective synthesis requires chiral induction during cyclization. Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution can achieve high enantiomeric excess (ee >90%). Li et al. demonstrated kinetic resolution via lipase-mediated ester hydrolysis of racemic intermediates. Alternatively, chiral auxiliaries in precursor molecules guide stereochemistry during spiro-ring formation. Post-synthetic chiral HPLC separation validates enantiopurity .

What spectroscopic techniques confirm the spirocyclic structure and substituent positions?

Basic
1H and 13C NMR are pivotal for structural elucidation. The spiro junction is identified by distinct splitting patterns (e.g., geminal coupling in 1H NMR). X-ray crystallography provides definitive proof of the spiro architecture and stereochemistry, as seen in derivatives like ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate. IR spectroscopy confirms lactam carbonyl stretching (~1680 cm⁻¹) .

How do computational methods predict reactivity in nucleophilic reactions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Fukui indices identify electrophilic sites (e.g., the lactam carbonyl carbon). Molecular dynamics (MD) simulations assess steric effects from the 3,3-dimethyl groups, which hinder nucleophilic attack at the spiro center. These methods guide functionalization strategies for derivatization .

What role does the spirocyclic framework play in physicochemical properties?

Basic
The spiro structure reduces conformational flexibility, enhancing metabolic stability. The oxa (oxygen) and aza (nitrogen) moieties increase polarity, improving aqueous solubility. Salt formation (e.g., oxalate salts) is employed to optimize bioavailability, as noted in product listings for related spiro compounds .

What strategies mitigate racemization during functionalization?

Advanced
Racemization is minimized using mild conditions (e.g., low temperatures, non-acidic media) and protecting groups (e.g., Boc on the nitrogen). Continuous flow microreactors reduce reaction time and thermal degradation, as demonstrated in syntheses of analogous 1-oxa-2-azaspiro compounds. Chiral stationary phase monitoring ensures stereochemical integrity .

Which derivatives are prioritized for biological evaluation?

Basic
Common derivatives include carboxyl esters (e.g., ethyl or methyl esters) and amides, which enhance target binding. Evidence shows spirocycles with electron-withdrawing groups (e.g., nitro) exhibit improved enzyme inhibition. These modifications are guided by computational docking studies .

How are enantiomer-specific biological activities assessed?

Advanced
Enantiopure samples are tested in enzyme inhibition assays (e.g., IC50 determination) and cell-based models. For instance, separated enantiomers of similar azaspiro compounds show divergent binding affinities to serine proteases. Pharmacokinetic studies in rodents further validate enantiomer-specific metabolic stability .

What analytical challenges arise in purity assessment?

Advanced
Residual solvents (e.g., DMF) and regioisomeric byproducts complicate purity analysis. High-resolution LC-MS and GC-MS detect trace impurities. Chiral columns differentiate enantiomeric contaminants. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

How is the compound integrated into multifunctional drug discovery modules?

Advanced
The spiro core serves as a rigid scaffold for attaching pharmacophores. Li et al. functionalized the nitrogen with bioisosteric groups (e.g., sulfonamides) to target protease inhibitors. Structure-activity relationship (SAR) studies optimize substituent positions for potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.